Product packaging for beta-Citryl-L-glutamic acid(Cat. No.:CAS No. 69281-09-0)

beta-Citryl-L-glutamic acid

Cat. No.: B1194859
CAS No.: 69281-09-0
M. Wt: 321.24 g/mol
InChI Key: GAQNUGISBQJMKO-YFKPBYRVSA-N
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Description

Historical Context of Initial Discovery and Characterization

The scientific journey of beta-Citryl-L-glutamic acid began in 1978 with the isolation of an unknown compound from the brains of newborn rats. nih.govmedchemexpress.cominvivochem.com Researchers, intrigued by its presence, employed a combination of analytical techniques to elucidate its structure. Through elementary analysis, infrared spectrometry, and mass spectrometry, they determined its chemical composition. nih.gov

Further investigation revealed that acid hydrolysis of the compound yielded citric acid and glutamic acid. nih.gov This finding led to the synthesis of two potential isomers: alpha- and beta-citrylglutamic acid. By comparing the natural compound with these synthetic versions, it was conclusively identified as this compound. nih.gov At the time of its discovery, this was the first report of its existence in nature. nih.gov

Initial studies highlighted its high concentration in the brains of immature animals, a level that decreased significantly with maturation. ebi.ac.uk For instance, in the newborn rat brain, its concentration was approximately 1 µmol/g of tissue, which dropped by ninety percent 24 days after birth. nih.govebi.ac.uk This developmental profile hinted at a specialized role during early life.

Emergence as a Biologically Active Metabolite in Eukaryotic Systems

Subsequent research has unveiled that this compound is not merely a transient molecule in the developing brain but a biologically active metabolite with specific functions in various eukaryotic systems. Its presence has been documented in diverse species, including mammals, amphibians, and fish. ebi.ac.uknih.gov

One of the most significant functions identified is its role as an endogenous iron chelator. nih.govnih.gov Studies have shown that it forms relatively strong complexes with several metal ions, including Fe(III), Cu(II), Fe(II), and Zn(II). ebi.ac.uknih.gov Specifically, it has been demonstrated to be an effective Fe(II) chelator at physiological pH and can solubilize iron from Fe(OH)₂. ebi.ac.uknih.gov This iron-chelating property is crucial, as this compound has been shown to inhibit iron-dependent damage to DNA and deoxyribose. ebi.ac.uknih.gov Furthermore, it acts as an iron carrier for the enzyme aconitase, playing a role in activating it. nih.gov

The compound's importance extends to reproductive biology. High concentrations are found in the testes of various adult animals, primarily within the germinal cells. ebi.ac.uknih.gov In young rats, the concentration of this compound increases in correlation with the development of late spermatocytes into early spermatids, suggesting a vital role in spermatogenesis. ebi.ac.uknih.gov Conversely, in cases of seminiferous tubule failure and experimental cryptorchidism leading to infertility, the testicular levels of this compound are significantly diminished. nih.gov

Research has also identified the presence of this compound in the lens and retina of the eye. nih.gov Its distribution within the eye varies by species, being found exclusively in the lens of fish and mammals, and in both the lens and retina of frogs. nih.gov In the bovine lens, the highest concentration is in the equatorial cortex, the region of active cell differentiation. nih.gov The compound is believed to play a role in the differentiation of lens epithelial cells into fiber cells. ebi.ac.uknih.gov This is supported by the observation that its levels decrease in cataractous lenses. nih.gov

The synthesis of this compound is catalyzed by the enzyme beta-citrylglutamate synthase B, encoded by the RIMKLB gene. uniprot.orgresearchgate.net Its hydrolysis, on the other hand, is carried out by glutamate (B1630785) carboxypeptidase III (GCP3), an ectoenzyme that specifically acts on this compound in the presence of calcium. nih.gov

Significance in Mammalian Physiology: An Overview

Its high concentration in the immature brain suggests a specialized function during neurodevelopment. nih.govebi.ac.uk While its precise roles are still under investigation, its ability to chelate iron and potentially modulate metal ion homeostasis is likely crucial during this period of rapid growth and high metabolic activity. nih.govresearchgate.net The brain's high demand for iron, coupled with the potential for iron-induced oxidative stress, makes the presence of an endogenous chelator like this compound particularly important. nih.gov

In the reproductive system, its link to spermatogenesis points to a fundamental role in male fertility. nih.gov The correlation of its concentration with specific stages of sperm development suggests it may be involved in the metabolic support of proliferating germ cells. nih.govresearchgate.net

Furthermore, its structural similarity to N-acetyl-aspartylglutamate (NAAG), the most abundant dipeptide in the adult brain, is noteworthy. nih.gov While both can be hydrolyzed by glutamate carboxypeptidases, the substrate specificity of GCP2 and GCP3 for NAAG and this compound, respectively, suggests distinct physiological pathways and functions. researchgate.netnih.gov

The table below summarizes the key research findings on the location and proposed function of this compound.

Tissue/System Key Research Finding Proposed Function Supporting Evidence
Immature Brain High concentration at birth, decreasing with age. nih.govebi.ac.ukNeurodevelopment, Metal ion homeostasisIron chelation properties. nih.gov
Testes Concentrated in germinal cells; levels correlate with spermatogenesis. ebi.ac.uknih.govMale fertility, Metabolic support for germ cells.Decreased levels in infertile models. nih.gov
Eye (Lens) Present in the equatorial cortex. nih.govDifferentiation of lens epithelial cells.Decreased levels in cataractous lenses. nih.gov
General Cellular Forms complexes with metal ions, particularly iron. ebi.ac.uknih.govIron chelation, Antioxidant (by preventing iron-mediated damage).Inhibition of iron-dependent DNA damage. ebi.ac.uknih.gov
Mitochondria Acts as an iron carrier for aconitase. nih.govActivation of the Krebs cycle enzyme, aconitase.In vitro and in situ experiments showing aconitase activation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO10 B1194859 beta-Citryl-L-glutamic acid CAS No. 69281-09-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69281-09-0

Molecular Formula

C11H15NO10

Molecular Weight

321.24 g/mol

IUPAC Name

3-[[(1S)-1,3-dicarboxypropyl]carbamoyl]-3-hydroxypentanedioic acid

InChI

InChI=1S/C11H15NO10/c13-6(14)2-1-5(9(19)20)12-10(21)11(22,3-7(15)16)4-8(17)18/h5,22H,1-4H2,(H,12,21)(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t5-/m0/s1

InChI Key

GAQNUGISBQJMKO-YFKPBYRVSA-N

SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O

Synonyms

eta-citryl-L-glutamate
beta-citryl-L-glutamic acid
beta-citrylglutamic acid
beta-citrylglutamic acid, (S)-isome

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms

De Novo Synthesis of Beta-Citryl-L-Glutamic Acid

The creation of this compound is an intracellular process driven by a specific ligase. nih.gov This pathway involves the direct combination of citrate (B86180) and L-glutamate.

The primary enzyme responsible for the synthesis of this compound is Beta-citrylglutamate synthase B, a protein encoded by the RIMKLB gene. nih.govnih.gov This enzyme is also known by other names, including N-acetyl-aspartylglutamate synthetase B (NAAGS-B). uniprot.orgsinobiological.comuniprot.org While it is capable of synthesizing both beta-citryl-L-glutamate and N-acetyl-L-aspartyl-L-glutamate (NAAG), its activity shows a clear preference for the former. uniprot.orguniprot.org The expression of RIMKLB is found in the central nervous system (CNS), as well as in tissues like the testes, where it is believed to function primarily as a beta-citrylglutamate synthase. nih.gov

The synthesis of this compound by RIMKLB is an energy-dependent ligation reaction. nih.govuniprot.org It utilizes adenosine (B11128) triphosphate (ATP) to join citrate and L-glutamate, forming beta-citryl-L-glutamate. uniprot.orguniprot.org The reaction also produces adenosine diphosphate (B83284) (ADP) and phosphate (B84403). uniprot.org This process is characteristic of the ATP-grasp family of ligases, to which RIMKLB belongs. researchgate.net The catalytic activity requires the presence of magnesium (Mg²⁺) or manganese (Mn²⁺) ions as cofactors. uniprot.org

Research indicates that Beta-Citrylglutamate Synthase B (RIMKLB) synthesizes beta-citryl-L-glutamate more efficiently than it does N-acetyl-L-aspartyl-L-glutamate (NAAG). uniprot.orguniprot.org Although RIMKLB can catalyze both reactions, its expression in tissues where the precursor for NAAG synthesis is absent, such as the testes, suggests its principal role in these areas is the exclusive synthesis of beta-citryl-L-glutamate. nih.gov This differential efficiency underscores a specialized function for this compound in the tissues where RIMKLB is prominently expressed. nih.gov

Catabolism and Enzymatic Hydrolysis

The breakdown, or catabolism, of this compound is carried out by a specific hydrolase enzyme, which cleaves the molecule into its constituent parts.

The enzyme responsible for the hydrolysis of this compound has been identified as glutamate (B1630785) carboxypeptidase 3 (GCP3). nih.govnih.gov This enzyme, also referred to as N-acetylated alpha-linked acidic dipeptidase 2 (NAALAD2), is a membrane-bound ectoenzyme. nih.govresearchgate.net Initial characterization involved its partial purification from mouse testis. nih.govnih.gov Studies revealed that this hydrolase belongs to the same protein family as glutamate carboxypeptidase 2 (GCP2), the enzyme that hydrolyzes NAAG. nih.gov The tissue distribution of beta-citrylglutamate hydrolase activity was found to be strikingly similar to that of GCP3 mRNA. nih.govnih.gov

Glutamate carboxypeptidase 3 (GCP3) exhibits distinct substrate specificity. In the presence of calcium ions (Ca²⁺), GCP3 specifically hydrolyzes beta-citryl-L-glutamate and does not act on N-acetyl-aspartylglutamate (NAAG). nih.govnih.gov However, in the presence of manganese ions (Mn²⁺), it can hydrolyze both compounds. nih.govnih.gov This is a key difference from the related enzyme GCP2, which hydrolyzes NAAG in a metal-independent fashion. nih.gov

Structural and mutagenesis studies have pinpointed the source of this specificity. A single amino acid substitution—Serine-509 in GCP3 versus Asparagine-519 in GCP2—is largely responsible for GCP3's ability to efficiently hydrolyze beta-citryl-L-glutamate. nih.govnih.gov It is proposed that GCP3 forms a transient catalytic zinc-calcium (Zn-Ca) cluster that is crucial for its specific beta-citrylglutamate hydrolase activity. nih.gov While GCP3 can hydrolyze NAAG, it does so with a significantly lower catalytic efficiency compared to GCP2. nih.govresearchgate.net Conversely, the catalytic efficiency of GCP2 for beta-citryl-L-glutamate is extremely low, making this compound a specific substrate for GCP3 in a physiological context. researchgate.net

Interactive Data

The following table summarizes the key enzymes involved in the metabolism of this compound and their primary functions.

EnzymeGeneFunctionSubstratesProductsCofactors/Activators
Beta-Citrylglutamate Synthase B RIMKLBSynthesisCitrate, L-Glutamate, ATPbeta-Citryl-L-glutamate, ADP, PhosphateMg²⁺, Mn²⁺
Glutamate Carboxypeptidase 3 (GCP3) FOLH2 (alias for GCP3)HydrolysisThis compoundCitrate, L-GlutamateCa²⁺ (specific for BCG), Mn²⁺

Compound Index

Modulation of GCP3 Activity by Divalent Cations (Ca2+, Mn2+)

The enzymatic activity of Glutamate Carboxypeptidase III (GCP3) is significantly influenced by the presence of divalent cations, a characteristic that distinguishes it from its close homolog, GCP2. nih.gov Research has demonstrated that cations such as calcium (Ca²⁺) and manganese (Mn²⁺) play a crucial role in dictating the substrate specificity and hydrolytic activity of GCP3. nih.govnih.gov

In the presence of Ca²⁺, GCP3 exhibits specific hydrolytic activity towards this compound, while showing no activity towards N-acetyl-aspartylglutamate (NAAG). nih.govnih.govacs.org This suggests a calcium-dependent mechanism for the processing of this compound by GCP3. It has been proposed that GCP3 can form a labile catalytic Zn-Ca cluster, which is critical for its beta-citryl-L-glutamate hydrolase activity. nih.govnih.gov

Conversely, when Mn²⁺ is present, the substrate scope of GCP3 broadens to include both this compound and NAAG. nih.govnih.govacs.org This indicates that manganese can modulate the active site of GCP3 to accommodate and hydrolyze a wider range of substrates. In contrast, the activity of GCP2 on its primary substrate, NAAG, is largely independent of these divalent cations. nih.govnih.gov

The following table summarizes the modulatory effects of Ca²⁺ and Mn²⁺ on the hydrolytic activity of GCP3 towards its key substrates.

Divalent CationSubstrateGCP3 Activity
Ca²⁺ This compoundHydrolyzed
Ca²⁺ N-acetyl-aspartylglutamate (NAAG)Not Hydrolyzed
Mn²⁺ This compoundHydrolyzed
Mn²⁺ N-acetyl-aspartylglutamate (NAAG)Hydrolyzed

Differential Substrate Specificity Between GCP2 and GCP3 Towards this compound

A significant distinction between Glutamate Carboxypeptidase II (GCP2) and GCP3 lies in their substrate specificity, particularly concerning this compound. nih.gov While both are metalloproteases with structural similarities, their catalytic efficiencies towards certain substrates diverge considerably. researchgate.net

GCP3 is highly efficient at cleaving this compound. nih.govresearchgate.net In contrast, GCP2 demonstrates an extremely low catalytic efficiency for this compound, effectively making this compound a specific substrate for GCP3. researchgate.net The primary physiological substrate for GCP2 is N-acetyl-aspartylglutamate (NAAG). nih.govnih.gov While GCP3 can also hydrolyze NAAG, it does so with a lower catalytic efficiency compared to GCP2. nih.govresearchgate.net

This differential substrate preference is largely attributed to a single amino acid substitution within the catalytic sites of the enzymes: a serine residue (Ser-509) in GCP3 corresponds to an asparagine residue (Asn-519) in GCP2. nih.govnih.gov This subtle change in the amino acid sequence is a key determinant for the ability of GCP3 to efficiently hydrolyze this compound. nih.govnih.gov

The table below outlines the comparative substrate specificity of GCP2 and GCP3.

SubstrateGCP2 ActivityGCP3 ActivityKey Distinguishing Factor
This compound Extremely lowHighSer-509 in GCP3 vs. Asn-519 in GCP2
N-acetyl-aspartylglutamate (NAAG) HighLower than GCP2Metal-independent (GCP2) vs. Mn²⁺-dependent (GCP3)

Metabolic Integration and Regulation

Interconnection with the Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a central hub of cellular metabolism, and β-CG has a notable relationship with this pathway, both as a derivative of a TCA cycle intermediate and as a modulator of one of its key enzymes.

Beta-citryl-L-glutamic acid is biosynthetically derived from citrate (B86180), a primary component of the TCA cycle, and L-glutamate. nih.gov Specifically, the enzyme RIMKLB catalyzes the ATP-dependent synthesis of β-CG from these precursors. researchgate.net While not a direct intermediate that is sequentially converted within the main flow of the TCA cycle, its synthesis represents a metabolic offshoot that utilizes a key cycle component. In some contexts, β-CG has been described as a precursor to citric acid. rsc.org For instance, studies on the metabolic effects of tributyltin in rats showed a decrease in fecal β-CG, which was referred to as a precursor of citric acid. rsc.org

Aconitase is a critical enzyme in the TCA cycle that catalyzes the isomerization of citrate to isocitrate. jst.go.jp This enzyme is particularly sensitive to oxidative stress due to its iron-sulfur cluster. jst.go.jp Research has demonstrated that β-CG plays a significant role in modulating aconitase activity. It functions as an endogenous iron carrier, capable of delivering Fe(II) to mitochondrial aconitase, thereby activating the enzyme. nih.govnih.gov

The complex of β-CG with ferrous iron, [Fe(II)(β-CG)], has been shown to reactivate aconitase that has been damaged by oxidative agents like ammonium (B1175870) peroxodisulfate. nih.gov This suggests a protective or restorative role for β-CG under conditions of oxidative stress. researchgate.net In cultured neuronal cells, β-CG has been observed to enhance cell viability by boosting mitochondrial activity, a function attributed to its ability to activate aconitase. nih.govresearchgate.net Furthermore, it is suggested that β-CG acts as a tag that guides nitric oxide (NO) to carry iron ions into mitochondrial aconitase, thereby activating it. jst.go.jp

Participation in Alanine (B10760859), Aspartate, and Glutamate (B1630785) Metabolism

Given that L-glutamate is a constituent part of β-CG, its metabolism is inherently linked to the broader pathways of glutamate and related amino acids like alanine and aspartate. ontosight.aihmdb.caresearchgate.net Glutamate itself is a central non-essential amino acid involved in numerous metabolic reactions, including the synthesis of other amino acids and serving as a key excitatory neurotransmitter. nih.govwikipedia.org

The synthesis of β-CG draws from the cellular pool of glutamate. researchgate.net Conversely, the degradation of β-CG, catalyzed by enzymes such as glutamate carboxypeptidase III (GCPIII), releases glutamate. nih.gov This dynamic synthesis and degradation suggest a role for β-CG in modulating glutamate availability in specific tissues or developmental stages. nih.gov Perturbations in alanine, aspartate, and glutamate metabolism have been observed in various conditions, and in some of these studies, changes in β-CG levels were also noted, highlighting its connection to this metabolic network. researchgate.net For example, in a study of differentiated human neuroblastoma cells, alterations in β-citryl-L-glutamic acid were observed alongside changes in other metabolites involved in alanine, aspartate, and glutamate metabolism. researchgate.net

Cellular Transport and Disposition Mechanisms

The movement of β-CG across cellular membranes is a crucial aspect of its physiological function and is mediated by specific transport proteins.

The ATP-binding cassette subfamily C member 5 (ABCC5), also known as multidrug resistance-associated protein 5 (MRP5), has been identified as a key transporter for β-CG. researchgate.netmdpi.com ABCC5 functions as an efflux transporter, moving β-CG and other glutamate conjugates out of cells. nih.gov Studies using mouse models have shown that a lack of ABCC5 leads to the accumulation of endogenous glutamate conjugates, including β-CG, in various tissues, particularly the brain. researchgate.net Conversely, cells overexpressing human ABCC5 show decreased intracellular levels of these metabolites. nih.gov This indicates that ABCC5 plays a significant role in the disposition of β-CG and in regulating its concentration within cells and tissues. researchgate.netnih.gov The transport of β-CG by ABCC5 underscores its role in glutamatergic signaling and the broader regulation of glutamate-related compounds in the body. nih.gov

Regulatory Mechanisms of this compound Levels

The concentration of β-CG in tissues is tightly regulated, showing significant changes during development and in response to various physiological and pathological conditions. Its levels are highest in the developing brain and decrease as neurons mature. researchgate.netebi.ac.uk

The primary regulatory points for β-CG levels are its synthesis and degradation. The synthesis is catalyzed by the ATP-dependent enzyme RIMKLB, which ligates citrate and glutamate. researchgate.net The degradation is carried out by hydrolases, notably glutamate carboxypeptidase III (GCPIII), which cleaves β-CG to release its constituent molecules. nih.gov The parallel regulation of the synthesis and degradation of β-CG and another glutamate conjugate, N-acetyl-aspartyl-glutamate (NAAG), suggests they may have similar functions in different cellular contexts. nih.gov

Transcriptional and Post-Translational Regulation of Synthesizing and Hydrolyzing Enzymes

The metabolic pathways of this compound are tightly controlled through the regulation of its synthesizing and hydrolyzing enzymes. This regulation occurs at multiple levels, including gene expression (transcriptional) and modification of the enzyme proteins themselves (post-translational).

Synthesizing Enzyme: Beta-Citryl-L-glutamate Synthase B (RIMKLB)

The synthesis of this compound from citrate and L-glutamate is an ATP-dependent process catalyzed by a specific ligase. nih.gov

Transcriptional Regulation : The enzyme responsible for this synthesis has been identified as beta-citryl-glutamate synthase B, which is encoded by the RIMKLB gene. nih.govhmdb.ca The expression of RIMKLB is tissue-specific, with notable expression in the central nervous system (CNS) and testis, which aligns with the observed concentrations of this compound in these tissues. nih.gov Furthermore, studies have found that genetic variants in the RIMKLB gene are associated with the levels of this compound found in the blood. researchgate.net

Metabolic Regulation : The synthesis reaction itself is dependent on adenosine (B11128) triphosphate (ATP), placing the enzyme in the ATP-grasp family of ligases. nih.gov This dependence on ATP directly links the synthesis of this compound to the energy status of the cell.

Hydrolyzing Enzymes: Glutamate Carboxypeptidase III (GCP3)

The breakdown of this compound into citrate and glutamate is catalyzed by a hydrolyzing enzyme, or hydrolase. nih.gov Research has identified this enzyme as Glutamate Carboxypeptidase III (GCP3), also referred to in literature as N-acetylated alpha-linked acidic dipeptidase 2 (NAALAD2) or simply beta-citryl-L-glutamate-hydrolysing enzyme (β-CGHE). researchgate.netresearchgate.netnih.gov

Post-Translational Modification : The beta-citryl-L-glutamate-hydrolysing enzyme purified from rat testis is a glycoprotein. nih.gov Evidence for this post-translational modification comes from experiments where digestion with N-glycosidase F, an enzyme that removes N-linked glycans, reduced the molecular weight of the hydrolase. nih.gov

Post-Translational Regulation by Cofactors and Inhibitors : The activity of the hydrolase is subject to significant post-translational regulation by metal ions and nucleotides. An enzyme characterized in rat testis requires manganese ions (Mn²⁺) for its full activity. nih.govnih.gov Its activity is strongly inhibited by nucleotides such as ATP and guanosine (B1672433) triphosphate (GTP), as well as by phosphate (B84403) ions. nih.govnih.gov The excitatory amino acid agonist L-quisqualate also potently inhibits the enzyme. nih.gov

A crucial aspect of GCP3 regulation is its differential activity based on metal ion presence. In the presence of calcium ions (Ca²⁺), recombinant GCP3 specifically hydrolyzes this compound. nih.gov However, when manganese ions (Mn²⁺) are present, the enzyme's specificity broadens to hydrolyze both this compound and N-acetyl-aspartyl-glutamate (NAAG). nih.gov This suggests that local ion concentrations can dynamically regulate the substrate specificity of the enzyme. A single amino acid substitution is largely responsible for GCP3's ability to hydrolyze beta-citrylglutamate. nih.gov

Table 1: Summary of Regulatory Mechanisms for this compound Synthesizing and Hydrolyzing Enzymes

EnzymeGeneType of RegulationRegulatorEffectSource
Beta-Citryl-L-glutamate Synthase B (RIMKLB)RIMKLBTranscriptionalTissue-specific expression (CNS, testis)Controls location of synthesis nih.gov
MetabolicATPRequired for catalytic activity nih.gov
Glutamate Carboxypeptidase III (GCP3) / β-CGHEGCP3Post-TranslationalManganese ions (Mn²⁺)Required for full activity; broadens specificity nih.govnih.govnih.gov
Calcium ions (Ca²⁺)Allows for specific hydrolysis of β-CG nih.gov
ATP, GTP, Phosphate ionsStrong inhibition nih.govnih.gov
L-quisqualatePotent inhibition nih.gov
GlycosylationStructural modification nih.gov

Influence of External Factors on Metabolic Homeostasis

The metabolic balance of this compound is sensitive to various physiological conditions and external stimuli, indicating its integration into broader bodily processes.

Developmental Stage : The concentration of this compound is dynamically regulated during development. It is found in high concentrations in the developing brains of newborn animals, coinciding with the period of neuronal growth and differentiation, and its levels decrease as the brain matures. researchgate.net In the testes, its concentration is linked to sexual maturation, increasing as late spermatocytes develop into early spermatids. researchgate.net

Sleep-Wake Cycle : Recent metabolomic studies in mice have revealed that the levels of this compound and a newly discovered, unidentified regioisomer are altered in the cerebral cortex during the sleep-wake cycle. nih.gov The concentration of this isomer was found to be significantly increased during sleep, suggesting a potential regulatory function for this compound or its related molecules in the metabolic shifts that occur in the brain during sleep. nih.gov

Physical Exercise : The homeostasis of this compound is affected by physical activity. In human studies, chronic resistance exercise was shown to cause a significant increase in the concentration of beta-citrylglutamate in skeletal muscle. mdpi.com This observed increase suggests a role for the compound in the metabolic adaptations that support muscle growth and hypertrophy in response to training. mdpi.com

Iron Metabolism : this compound has been identified as a potential endogenous iron chelator. researchgate.net It plays a role as an iron carrier for the mitochondrial enzyme aconitase. nih.gov The [Fe(II)(β-CG)] complex can activate aconitase, an essential enzyme in the citric acid cycle. nih.gov This function suggests that the metabolism of this compound is closely linked to cellular iron homeostasis and mitochondrial energy production, acting as an iron chaperone to support mitochondrial activity. nih.gov

Table 2: Influence of External Factors on this compound Levels

FactorTissue/SystemObserved EffectImplicationSource
Brain DevelopmentBrainHigh concentration during neuronal proliferation, decreases with maturationRole in neuronal growth and differentiation researchgate.net
Sexual MaturationTestisConcentration increases with spermatid developmentRole in spermatogenesis researchgate.net
SleepCerebral CortexConcentration of a regioisomer increases during sleepRegulatory function in brain metabolism during sleep nih.gov
Chronic Resistance ExerciseSkeletal MuscleIncreased concentrationSupports metabolic adaptation and muscle growth mdpi.com
Iron AvailabilityMitochondriaActs as an iron carrier to activate aconitaseRole as an endogenous iron chaperone for energy metabolism nih.gov

Compound Index

Biological Roles and Functional Significance

Role in Metal Ion Homeostasis and Chelation

The ability of β-citryl-L-glutamic acid to bind with metal ions is central to its biological function. This chelation capacity allows it to sequester and transport metals, thereby maintaining cellular equilibrium and preventing metal-induced toxicity.

Endogenous Iron Chelation Properties

Beta-citryl-L-glutamic acid is a naturally occurring iron chelator within the body. nih.govebi.ac.uk Its structure enables it to form stable complexes with iron ions, effectively sequestering them from the cellular environment. This is particularly important for managing iron, an element essential for numerous biological processes but also a potent catalyst for the formation of damaging reactive oxygen species when present in excess. Thermodynamic data have shown that at physiological pH, β-CG preferentially chelates ferrous iron (Fe(II)) over ferric iron (Fe(III)). nih.gov This specificity is crucial for its role in cellular iron metabolism.

Complex Formation with Transition Metal Ions (Fe, Cu, Zn)

Research has demonstrated that β-citryl-L-glutamic acid forms relatively strong complexes with several transition metal ions, including iron (both Fe(II) and Fe(III)), copper (Cu(II)), and zinc (Zn(II)). nih.govebi.ac.uk The formation of these complexes is a key aspect of its function in metal homeostasis. The stability of these complexes prevents the metal ions from participating in unwanted side reactions, such as the Fenton reaction which generates highly reactive hydroxyl radicals in the presence of free iron.

Table 1: Metal Ion Complex Formation with β-Citryl-L-glutamic acid

Metal IonComplex FormationReference
Iron (Fe(II))Forms strong complexes; preferred chelation at physiological pH. nih.gov
Iron (Fe(III))Forms relatively strong complexes. nih.govebi.ac.uk
Copper (Cu(II))Forms relatively strong complexes. nih.govebi.ac.uk
Zinc (Zn(II))Forms relatively strong complexes. nih.govebi.ac.uk

Mechanisms of Iron Solubilization and Transport

A critical function of β-citryl-L-glutamic acid is its ability to solubilize iron. It has been shown to be more effective at solubilizing iron from ferrous hydroxide (B78521) (Fe(OH)₂) than from ferric hydroxide (Fe(OH)₃). nih.govebi.ac.uk This suggests a primary role in mobilizing the more soluble ferrous form of iron within the cell. Once chelated, the [Fe(II)(β-CG)] complex can be transported to where it is needed, such as to iron-dependent enzymes. nih.gov This transport mechanism is vital for ensuring that iron is delivered to its functional sites without causing oxidative damage along the way. nih.govmdpi.com

Contribution to Oxidative Stress Response and Redox Regulation

By managing iron, a key player in oxidative reactions, β-citryl-L-glutamic acid inherently contributes to the cell's defense against oxidative stress.

Interaction with Iron-Dependent Reactive Oxygen Species (ROS)-Generating Systems

This compound has been shown to inhibit the iron-dependent degradation of deoxyribose and protect DNA from iron-induced damage in a dose-dependent manner. nih.gov This protective effect is attributed to its ability to chelate iron, thereby preventing it from participating in the generation of reactive oxygen species (ROS). nih.gov Interestingly, it does not show a similar protective effect against copper-mediated DNA damage, highlighting its specific role in mitigating iron-driven oxidative stress. nih.govebi.ac.uk

Modulation of Aconitase Activity as an Iron Chaperone

One of the most well-defined roles of β-citryl-L-glutamic acid is its function as an iron chaperone for the mitochondrial enzyme aconitase. nih.gov Aconitase is a key enzyme in the citric acid cycle and contains a [4Fe-4S] cluster in its active site that is susceptible to oxidative damage. jst.go.jp The [Fe(II)(β-CG)] complex can effectively deliver iron to and reactivate aconitase that has been damaged by oxidative stress. nih.gov Both β-CG and its iron complex can bind to the labile iron atom in the aconitase cluster. nih.gov This chaperone activity underscores the importance of β-CG in maintaining mitochondrial function and cellular energy metabolism, particularly under conditions of oxidative stress. nih.govresearchgate.net

Superoxide (B77818) Dismutase (SOD)-like Activity of Copper-Beta-Citryl-L-Glutamate Complex

The complex formed between copper and beta-citryl-L-glutamate ([Cu(II)(β-CG)]) demonstrates superoxide dismutase (SOD)-like activity. nih.govjst.go.jp This is particularly relevant in the context of the developing brain, where the activity of SOD, a primary scavenger of superoxide radicals, is naturally low. nih.govjst.go.jp Beta-citryl-L-glutamate (β-CG) is a compound that is abundant in the developing brain and has the ability to form strong complexes with copper. nih.govnih.gov The resulting copper-beta-citryl-L-glutamate complex can help mitigate the potential damage caused by reactive oxygen species (ROS), which are implicated as mediators of cell death during the development of the nervous system. nih.govresearchgate.net The SOD-like activity of this complex suggests a neuroprotective role, compensating for the lower levels of the endogenous SOD enzyme. nih.gov

Inhibition of Xanthine (B1682287) Oxidase Activity

The copper-beta-citryl-L-glutamate complex also acts as a potent competitive inhibitor of xanthine oxidase (XO). nih.govjst.go.jp Xanthine oxidase is an enzyme capable of generating both superoxide radicals and nitric oxide, and it is implicated in various pathological conditions. nih.govjst.go.jp The inhibitory effect of the [Cu(II)(β-CG)] complex on XO is noteworthy. However, this inhibition is concentration-dependently diminished by the presence of reduced glutathione (B108866). nih.govjst.go.jp This suggests a regulatory mechanism for XO activity influenced by the local concentrations of both the copper-β-CG complex and glutathione.

Implication in Reactive Oxygen Species Scavenging via Related Peptidases

Beta-citryl-L-glutamate's role as a low molecular weight chelator is linked to its involvement in scavenging reactive oxygen species. researchgate.net Its ability to form complexes with metal ions, particularly iron and copper, is a key aspect of this function. researchgate.net While direct scavenging by β-CG itself is a factor, its interaction with peptidases adds another layer to its antioxidant capabilities. Glutamate (B1630785) carboxypeptidases II and III (GCPII and GCPIII), which are known to hydrolyze β-CG, are metallopeptidases that are expressed in various tissues. researchgate.net The chelation of metal ions by β-CG can influence the generation of ROS in metal-dependent reactions. researchgate.net

Involvement in Cellular Proliferation and Differentiation

Association with Neural Development and Neuronal Cell-Cycle Regulation

This compound is intrinsically linked to the development of the nervous system. mdpi.com It was first identified in the brains of newborn rats, where its concentration is highest during periods of neuronal growth and differentiation, decreasing as the brain matures. nih.govnih.gov This developmental profile is also observed in primary cultures of neurons. nih.gov The concentration of β-CG peaks when the proliferation rate of neurons in the cerebral cortex is high and subsequently declines as neurons mature. mdpi.com This strong correlation suggests its involvement in supporting the metabolic needs of proliferating cells and in the regulation of the neuronal cell cycle. researchgate.netmdpi.com

Impact on Mitochondrial Activity and Cell Viability in Neuronal Cultures

In primary neuronal cultures derived from newborn mouse cerebrum, β-CG has been shown to significantly enhance cell viability. nih.govresearchgate.net This effect is achieved by accelerating mitochondrial activity. nih.govresearchgate.net Further studies have revealed that the [Fe(II)(β-CG)] complex, in the presence of nitric oxide donors, can significantly boost mitochondrial activities and increase the number of surviving neurons in mixed neuronal and glial cultures. jst.go.jp Nitric oxide is thought to act as an iron carrier to mitochondrial aconitase, with β-CG functioning as a tag that directs the complex to the enzyme. jst.go.jp Aconitase is a crucial enzyme in the citric acid cycle, and its activation is vital for providing the energy necessary for neuronal survival. jst.go.jp The ability of the [Fe(II)(β-CG)] complex to reactivate damaged aconitase underscores its importance in maintaining mitochondrial function and, consequently, cell viability in neuronal settings. nih.gov

Correlation with Spermatogenesis and Germ Cell Metabolism

Beyond the nervous system, this compound is found in high concentrations in the testes of various adult animals, where it is primarily localized in the germinal cells. nih.govebi.ac.uk In young rats, the concentration of β-CG increases with age, a change that coincides with the development of late spermatocytes into early spermatids. nih.govebi.ac.uk Conversely, in rats rendered infertile through experimental means leading to germ cell depletion, the testicular levels of citrylglutamate are significantly lower than in normal testes. nih.govebi.ac.uk This strong correlation suggests that β-CG plays a role in the metabolic support of cell proliferation during spermatogenesis. mdpi.com

Physiological Modulation in Specific Biological Systems

This compound exhibits dynamic changes in concentration and distribution in developing tissues, particularly the brain and testes, suggesting its involvement in growth and differentiation processes. ebi.ac.uknih.gov

Developing Brain: Initially isolated from the brains of developing animals, β-CG is found in high concentrations during periods of neuronal growth and differentiation, with levels decreasing as the brain matures. nih.govresearchgate.net For example, in the developing chick brain, the concentration of β-CG is high during embryonic development and then rapidly decreases to a lower level around the time of hatching. nih.govebi.ac.uk This pattern suggests a role in early brain development.

Testes: In adult animals, β-CG is notably concentrated in the testes of various species, including mammals, amphibians, and fish, primarily within the germinal cells. ebi.ac.ukresearchgate.net In young rats, the concentration of β-CG in the testes increases with age, a change that coincides with the development of late spermatocytes into early spermatids. ebi.ac.ukresearchgate.net Furthermore, in rats with induced infertility due to germ cell depletion, the levels of β-CG are low, reinforcing the link between this compound and spermatogenesis. ebi.ac.ukresearchgate.net

The following table summarizes the observed spatiotemporal expression of β-CG:

TissueDevelopmental Stageβ-CG Concentration TrendImplied Role
Brain Embryonic/NeonatalHigh, then decreases with maturationNeuronal growth and differentiation
Testes Postnatal/AdultIncreases with age, high in germ cellsSpermatogenesis

Research into the metabolic response of human skeletal muscle to resistance exercise has revealed significant changes in the concentration of beta-citryl-L-glutamate. In a study involving untrained male volunteers, an untargeted mass spectrometry-based metabolomics analysis was performed on vastus lateralis biopsies taken at rest and after acute resistance exercise, both before and after a 13-session training program. researchgate.netmdpi.comnih.gov

The study found that after the chronic resistance training program, which resulted in muscle hypertrophy, the levels of β-CG were significantly increased in the post-exercise state compared to the untrained state. researchgate.netmdpi.comnih.gov This increase in β-CG was one of 46 metabolic alterations observed and is suggested to potentially support muscle growth. researchgate.netmdpi.comnih.gov Interestingly, β-CG did not show a strong correlation with the changes in other metabolites, indicating it may be involved in a unique training-related process. mdpi.com

The following table details the changes in β-CG in response to resistance exercise:

ConditionChange in β-CG LevelAssociated Physiological Change
Acute Resistance Exercise (Untrained) Not significantly alteredBroad metabolic response
Post-Chronic Resistance Training Significantly increasedMuscle hypertrophy

The gut microbiome can influence the metabolic profile of the host, and studies have indicated a relationship between specific gut bacteria and the levels of this compound. In a study investigating the effects of tributyltin (TBT) exposure in rats, which is known to cause gut microbiome dysbiosis, significant metabolic changes were observed in feces. rsc.org

The concentration of β-CG, a precursor to citric acid, was found to be decreased in the feces of rats exposed to TBT. rsc.org Correlation analysis revealed a negative relationship between the levels of β-CG and the abundance of certain gut bacteria, specifically Eisenbergiella, Bilophila, and Anaerovorax. rsc.org This suggests that alterations in the gut microbiota can impact the levels of this compound.

The following table summarizes the observed interactions:

ConditionChange in Fecal β-CGAssociated Gut Microbiota
Tributyltin (TBT) Exposure DecreasedNegatively correlated with Eisenbergiella, Bilophila, and Anaerovorax

Recent metabolic analysis of the mouse brain has led to the discovery of a previously unknown regioisomer of beta-citryl-L-glutamate, designated as isomer A. nih.gov This novel finding has opened up new avenues for understanding the functional roles of these related compounds in the brain.

During an in-depth analysis of four mouse brain regions, it was observed that the canonical β-CG and its newly identified isomer A exhibited distinct and sometimes opposing patterns of regulation, particularly in the cerebral cortex during sleep and wake states. nih.govresearchgate.net While β-CG is present in all examined brain regions, isomer A was found to be present solely in the cortex, where its concentration increased during sleep. nih.gov This suggests a potential regulatory function for this specific isomer related to the sleep state. nih.govresearchgate.net

Structurally, β-CG is similar to N-acetyl-aspartyl-glutamate (NAAG), the most abundant dipeptide in the central nervous system. nih.govresearchgate.net Interestingly, NAAG showed a similar brain distribution to β-CG but was not significantly affected by the sleep/wake cycle. nih.gov The unique presence and sleep-related increase of isomer A in the cortex point towards specialized functional implications that are yet to be fully elucidated. nih.govresearchgate.net

The following table highlights the key characteristics of β-CG and its newly identified regioisomer:

CompoundBrain Region DistributionRegulation during Sleep (Cortex)Potential Implication
This compound (β-CG) Present in all examined regionsNot significantly alteredGeneral brain function
Isomer A Solely in the cortexIncreased concentrationRegulatory function in sleep

Advanced Research Methodologies and Approaches

Omics Technologies in Beta-Citryl-L-Glutamic Acid Research

Omics technologies, particularly metabolomics, have become instrumental in studying β-CG. These approaches allow for the comprehensive analysis of metabolites in biological systems, providing insights into the metabolic pathways and networks where β-CG is involved.

Untargeted mass spectrometry (MS)-based metabolomics is a powerful tool for the global analysis of metabolites, including β-CG, in various biological samples. mdpi.comnih.gov This technique has been successfully applied to identify and quantify β-CG in different tissues and conditions, revealing its association with specific physiological and pathological states.

Initial identification of β-CG in newborn rat brains was achieved through methods including mass spectrometry, which was crucial in distinguishing it from its isomer, alpha-citrylglutamic acid. nih.gov More recent untargeted metabolomics studies have utilized advanced MS platforms like liquid chromatography-mass spectrometry (LC-MS) to analyze complex biological matrices. For instance, an untargeted LC-MS analysis of human skeletal muscle biopsies identified 617 metabolites, including β-CG. mdpi.com This study revealed that resistance exercise training led to an increase in β-CG levels in muscle, suggesting its potential role in muscle adaptation and growth. mdpi.com

In another study, untargeted metabolomics of urine samples from healthy individuals across different life stages detected β-CG, highlighting its presence in human biofluids. biorxiv.org Furthermore, metabolomics studies on stress resilience in hamsters identified β-CG as a metabolite that was significantly altered in the nucleus accumbens of subordinate animals after social defeat. nih.gov The identification in these studies was based on matching the exact mass and retention time with chemical standards. nih.gov

The general workflow for untargeted metabolomics in β-CG research involves sample extraction, chromatographic separation (often using liquid chromatography), and detection by a high-resolution mass spectrometer. mdpi.comnih.gov The resulting data is then processed to identify and relatively quantify metabolites, including β-CG, by comparing the experimental data to metabolite databases and standards. nih.gov

Enzymatic and Biochemical Assay Techniques

Understanding the enzymatic processes that govern the synthesis and degradation of β-CG is fundamental to deciphering its biological roles. In vitro assays and metal binding studies are key methodologies in this area.

In vitro assays are essential for characterizing the enzymes involved in β-CG metabolism. These assays allow for the determination of enzyme activity, substrate specificity, and kinetic parameters under controlled conditions.

The synthesis of β-CG is catalyzed by β-citrylglutamate synthase B (RIMKLB), an enzyme that can also synthesize N-acetyl-L-aspartyl-L-glutamate (NAAG). researchgate.netuniprot.org In vitro studies have shown that RIMKLB catalyzes the ATP-dependent synthesis of β-CG from citrate (B86180) and L-glutamate. researchgate.net The nature of the reaction products has been confirmed by mass spectrometry and NMR. researchgate.net

The hydrolysis of β-CG is carried out by β-citrylglutamate hydrolase, which has been identified as glutamate (B1630785) carboxypeptidase 3 (GCP3). nih.gov Radiochemical assays are commonly used to measure the activity of this enzyme. These assays typically involve the use of radiolabeled β-citryl-l-[U-14C]glutamate, which is synthesized enzymatically using RIMKLB. nih.gov The activity of the hydrolase is then determined by measuring the release of [14C]glutamate. nih.gov

Studies using these assays have revealed important characteristics of β-CG hydrolase. For example, in the presence of Ca2+, the enzyme specifically hydrolyzes β-CG and not NAAG. nih.gov However, in the presence of Mn2+, it can hydrolyze both compounds. nih.gov This differential activity based on the available metal ion is a key finding from in vitro assays. nih.gov Furthermore, another enzyme characterized in rat testis that deacylates β-CG showed a preference for N-formyl-L-glutamate over β-CG. ebi.ac.uk

Kinetic analyses have also been performed to determine the affinity of these enzymes for their substrates. For example, the apparent Km of an N-acetyl-L-glutamate synthesizing enzyme for its substrates has been determined, providing insights into its catalytic efficiency. ebi.ac.uk

The interaction of β-CG with metal ions is a critical aspect of its function, particularly its role as an iron chelator. nih.gov pH titration is a fundamental technique used to study the coordination and binding of metal ions to ligands like β-CG. nih.govebi.ac.uk This method allows for the determination of stability constants of the metal-ligand complexes.

Through pH titration experiments, it has been demonstrated that β-CG forms relatively strong complexes with several divalent and trivalent metal ions, including Fe(III), Cu(II), Fe(II), and Zn(II). nih.govebi.ac.uk The stability constants (logβpqr) for these complexes are calculated from the titration data. nih.govebi.ac.uk These studies have provided thermodynamic data indicating that at physiological pH, β-CG functions as an Fe(II) chelator rather than an Fe(III) chelator. nih.govebi.ac.uk

These binding studies are crucial for understanding the functional implications of β-CG's metal-chelating properties. For instance, its ability to chelate iron is linked to its role in inhibiting iron-dependent reactive oxygen species (ROS) generation and protecting against DNA damage. nih.govebi.ac.uk

Cellular and Organismal Model Systems

To understand the physiological relevance of β-CG in a biological context, researchers utilize cellular and organismal models. Primary cell cultures are particularly valuable for investigating the compound's function at the cellular level.

Primary cell cultures, which are derived directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines. thermofisher.com Neurons and lens cells are two primary cell types that have been extensively used in β-CG research.

Primary Neuronal Cultures:

Initial studies isolated β-CG from the developing brains of animals, where its concentration is high during periods of neuronal growth and differentiation. researchgate.netnih.gov Primary neuronal cultures from chick embryo optic lobes have been used to study the developmental changes in β-CG concentration and its synthetic and hydrolytic activities. nih.gov These studies showed that the changes in β-CG levels in cultured neurons mirrored those observed in the developing brain. nih.gov

Furthermore, primary cultures of neurons from newborn mouse cerebrum have been instrumental in demonstrating the functional role of β-CG. nih.gov In these cultures, β-CG was found to enhance cell viability by accelerating mitochondrial activity, suggesting its role as an Fe-carrier for the enzyme aconitase. nih.gov The simultaneous addition of an Fe(II)(β-CG) complex with nitric oxide donors was shown to significantly increase the number of surviving neurons in mixed neuronal and glial cultures. jst.go.jp

Primary Lens Cell Cultures:

Structural Biology and Computational Chemistry

Structural and computational studies have provided atomic-level insights into how β-CG interacts with enzymes, which is fundamental to understanding its biological function.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including enzyme-substrate complexes. mdpi.comnih.govresearchgate.net The crystal structure of glutamate carboxypeptidase III (GCPIII) in complex with β-CG has been determined. rcsb.org This structural analysis revealed the precise binding mode of β-CG within the active site of the enzyme. rcsb.org A comparison between the catalytic sites of GCPII and GCPIII, informed by their crystal structures, highlighted that a single amino acid difference is largely responsible for GCPIII's ability to hydrolyze β-CG. researchgate.netnih.gov Specifically, a serine residue (Ser-509) in GCPIII, as opposed to an asparagine residue (Asn-519) in GCPII, is critical for this substrate specificity. nih.gov The structural data for an inactive mutant of GCPII in complex with β-citryl glutamate has been resolved at 1.85 Å. rcsb.org

Computational chemistry complements experimental techniques like X-ray crystallography by modeling the dynamics and energetics of enzyme-substrate interactions. rcsb.org Quantum and molecular mechanical calculations have been employed to describe the mechanism of β-CG binding to the active sites of both GCPII and GCPIII. rcsb.orgresearchgate.net These computational models help to elucidate the subtle differences in their enzymatic efficiencies and substrate specificities. rcsb.org For instance, modeling has been used to understand how GCP3 forms a labile catalytic zinc-calcium cluster that is crucial for its β-citrylglutamate hydrolase activity. researchgate.netnih.gov Furthermore, computational approaches were used to create a model of the β-CG ligand to study its binding mode within the GCP3 active site, helping to optimize the understanding of hydrogen bonding networks and minimize steric clashes. nih.gov

Table 2: Structural and Computational Insights into β-Citryl-L-glutamic Acid-Enzyme Interactions

Technique Enzyme Key Findings Reference(s)
X-ray Crystallography Glutamate Carboxypeptidase III (GCPIII) Determined the binding mode of β-CG in the active site. rcsb.orgresearchgate.net
X-ray Crystallography GCPII vs. GCPIII A single amino acid substitution (Ser-509 in GCP3) is key for β-CG hydrolysis. researchgate.netnih.gov
Computational Modeling GCPII and GCPIII Described the mechanism of β-CG binding to the active sites. rcsb.orgresearchgate.net
Computational Modeling GCPIII Proposed the formation of a labile Zn-Ca cluster critical for hydrolase activity. researchgate.netnih.gov

Genetic and Molecular Biology Techniques

Genetic and molecular biology approaches have been essential for identifying the genes responsible for the synthesis and degradation of β-CG and for investigating the genetic basis of its concentration in biological systems.

The synthesis of β-CG is catalyzed by β-citrylglutamate synthase, an enzyme encoded by the RIMKLB (ribosomal modification protein rimK like family member B) gene. mdpi.comnih.govnih.govnih.gov The expression of RIMKLB is found in various tissues, including the testis and skeletal muscle. mdpi.comresearchgate.net The hydrolysis of β-CG is primarily carried out by the ectoenzyme glutamate carboxypeptidase III (GCP3). researchgate.netnih.gov The identification of GCP3 as the β-citrylglutamate hydrolase was supported by the observation that the mouse tissue distribution of its mRNA was strikingly similar to the distribution of the hydrolase activity. nih.gov In contrast, the tissue distribution of GCP2 mRNA did not align with this activity. nih.gov Further studies have shown that a reciprocal mutation in GCP3 (S509N) abolishes its activity on β-CG. researchgate.net

Research has begun to uncover genetic variants that influence the circulating levels of β-CG. A study identified that genetic variants in the RIMKLB gene are associated with the levels of β-CG in human blood. mdpi.com Another investigation focusing on a coronary heart disease risk locus found that a variant (rs10911021) on chromosome 1q25 is associated with altered intracellular levels of several metabolites, including β-citryl-glutamate. diabetesjournals.org In human umbilical vein endothelial cells (HUVECs), the risk allele 'C' of this variant was associated with increased levels of β-citryl-glutamate. diabetesjournals.org Additionally, in gastric cancer research, lower levels of β-citryl-L-glutamic acid were found in tumors with chromosomal instability (CIN) compared to non-CIN tumors, suggesting a link between its metabolism and genomic stability. semanticscholar.orgwjgnet.com

Table 3: Genes and Genetic Variants Associated with β-Citryl-L-glutamic Acid

Gene/Variant Function/Association Research Context Reference(s)
RIMKLB Encodes β-citrylglutamate synthase, the enzyme that synthesizes β-CG. Identification of synthetic pathway. mdpi.comnih.govnih.govnih.gov
GCP3 Encodes glutamate carboxypeptidase III, the enzyme that hydrolyzes β-CG. Identification of degradation pathway. researchgate.netnih.gov
RIMKLB variants Associated with blood levels of β-CG. Human genetic association study. mdpi.com
rs10911021 (1q25 locus) Risk allele 'C' associated with increased intracellular β-citryl-glutamate. Endothelial cell metabolism in coronary heart disease. diabetesjournals.org

Future Directions and Open Questions in Beta Citryl L Glutamic Acid Research

Elucidation of Remaining Unclear Functional Roles

First isolated from the brains of developing rats, beta-citryl-L-glutamic acid is a pseudodipeptide whose full spectrum of biological functions is not yet completely understood. nih.gov It is structurally analogous to N-acetyl-aspartylglutamate (NAAG), the most abundant dipeptide in the adult central nervous system. nih.gov However, its distinct temporal and spatial distribution suggests unique roles, particularly during pre- and perinatal periods. nih.gov

A primary area of ongoing investigation is its function as a metal ion chelator. Research has demonstrated that this compound forms stable complexes with several metal ions, including Fe(III), Cu(II), Fe(II), and Zn(II). nih.gov Specifically, it has been identified as an endogenous low-molecular-weight Fe(II) chelator at physiological pH. nih.gov This function is significant as it can inhibit the iron-dependent generation of reactive oxygen species (ROS), thereby protecting against oxidative damage to DNA. nih.gov

Further research has expanded on this role, suggesting it acts as an iron chaperone. Studies have shown that the [Fe(II)(β-CG)] complex can activate the mitochondrial enzyme aconitase, a key component of the citric acid cycle that is vulnerable to oxidative damage. nih.gov This suggests a role beyond simple chelation, pointing towards active participation in metalloenzyme function and mitochondrial health. nih.gov More recently, an isomer of beta-citryl-L-glutamate was found to have elevated concentrations in the cerebral cortex during sleep, hinting at a potential regulatory function in brain state-dependent processes. researchgate.net

Key research findings on its functional roles are summarized below:

Functional RoleKey Research FindingPrimary Tissues/ContextReference
Iron ChelationActs as an endogenous Fe(II) chelator, inhibiting iron-dependent ROS generation and DNA damage.Developing Brain, Testes, Eyes nih.gov
Iron ChaperoneThe [Fe(II)(β-CG)] complex activates and reactivates mitochondrial aconitase.Mitochondria, Cultured Neuronal Cells nih.gov
Potential NeuromodulationAn isomer shows increased levels in the cerebral cortex during sleep.Mouse Brain (Cortex) researchgate.net
Table 1: Summary of Established and Proposed Functional Roles of this compound.

Investigation of Interplay with Broader Metabolic Networks

This compound is intrinsically linked to central metabolic pathways, primarily through its precursors, L-glutamate and citrate (B86180). qmul.ac.uk Glutamate (B1630785) is a critical non-essential amino acid involved in protein synthesis, nitrogen transport, and serves as the principal excitatory neurotransmitter. nih.govwikipedia.org Citrate is a key intermediate in the citric acid (TCA) cycle, the central hub of cellular energy metabolism. The synthesis of this compound from these two molecules places it at the crossroads of amino acid metabolism and energy production.

The interaction with aconitase provides a direct link to the TCA cycle. nih.gov By acting as an iron carrier for the [4Fe-4S] cluster of aconitase, this compound can modulate the activity of this crucial enzyme, thereby potentially influencing mitochondrial respiration and cellular energy status. nih.gov In cultured neurons, it has been shown to enhance cell viability by boosting mitochondrial activity. nih.gov

Its synthesis is part of the broader glutamate and glutamine metabolic network. nih.govuniprot.org This network is vital for neurotransmitter recycling (the glutamate-glutamine cycle), nucleotide synthesis, and maintaining redox homeostasis through glutathione (B108866) production. frontiersin.orgcellsignal.com Future studies will likely explore how fluctuations in the availability of citrate and glutamate, driven by cellular metabolic state (e.g., hypoxia, nutrient availability), impact the synthesis of this compound and its subsequent downstream effects.

Exploration of Regulatory Mechanisms Across Diverse Biological Contexts

The concentration and activity of this compound are regulated by the enzymes responsible for its synthesis and degradation. Its synthesis from ATP, citrate, and L-glutamate is catalyzed by beta-citrylglutamate synthase, an enzyme encoded by the RIMKLB gene. nih.govqmul.ac.ukhmdb.ca This enzyme also possesses the ability to synthesize NAAG, though it is more efficient at producing beta-citryl-L-glutamate. uniprot.orghmdb.ca This dual functionality suggests a potential regulatory switch between the two molecules. The dependency on ATP for its synthesis implies that its production is tightly linked to the cell's energy charge.

On the catabolic side, this compound is hydrolyzed back to citrate and glutamate by an ectoenzyme identified as glutamate carboxypeptidase 3 (GCP3). nih.gov The activity of GCP3 is notably dependent on divalent cations. In the presence of Ca²⁺, GCP3 specifically hydrolyzes beta-citryl-L-glutamate, whereas in the presence of Mn²⁺, it can act on both beta-citryl-L-glutamate and NAAG. nih.gov This differential, metal-ion-dependent activity provides a sophisticated mechanism for regulating the levels and potential signaling actions of these two related compounds in different tissue microenvironments. The distinct tissue distribution of the synthesizing (RIMKLB) and hydrolyzing (GCP3) enzymes also points to tissue-specific regulation and function.

ProcessEnzymeGeneSubstrates/CofactorsRegulationReference
SynthesisBeta-citrylglutamate synthaseRIMKLBCitrate, L-glutamate, ATPRegulated by substrate availability and cellular energy status (ATP). nih.govqmul.ac.uk
HydrolysisGlutamate carboxypeptidase 3 (GCP3)FOLH2 (human homolog)This compoundActivity is modulated by divalent cations (Ca²⁺, Mn²⁺). nih.gov
Table 2: Key Enzymes Regulating this compound Metabolism.

Discovery and Characterization of Novel Interacting Partners

The known interacting partners of this compound are primarily the enzymes involved in its metabolism and its downstream target, aconitase. The specific and regulated interactions with beta-citrylglutamate synthase and GCP3 are central to its lifecycle. nih.gov Its role as an iron chaperone for aconitase represents a significant functional interaction within the mitochondria. nih.gov

Future research will likely focus on identifying other proteins and cellular components that interact with this molecule. Given its structural similarity to NAAG, which is a known (though debated) agonist for the metabotropic glutamate receptor 3 (mGluR3), an open question is whether this compound can interact with glutamate receptors or other neuronal signaling proteins. nih.gov

Additionally, transport mechanisms are a key area for discovery. The processes by which it moves across cellular and mitochondrial membranes are not fully characterized. The ATP-binding cassette subfamily C member 5 (ABCC5) has been identified as an efflux transporter for various glutamate conjugates. ebi.ac.uk Given that knockout mice for this transporter show elevated brain levels of the analog NAAG, it is plausible that ABCC5 or other related transporters are interacting partners that regulate the extracellular and intracellular concentrations of this compound. ebi.ac.uk

Translational Research Implications at the Molecular and Cellular Level

The unique biochemical properties of this compound present several avenues for translational research. Its ability to protect against iron-mediated oxidative stress and enhance mitochondrial function in neurons suggests a potential therapeutic role in neurodegenerative diseases where these processes are implicated. nih.govnih.gov By ensuring the proper function of aconitase, an enzyme highly sensitive to oxidative damage, it could help preserve cellular energy metabolism in pathological states. nih.gov

The specific upregulation of a beta-citryl-L-glutamate isomer during sleep could open new research directions into sleep disorders and the restorative molecular processes that occur during sleep. researchgate.net Understanding its role could lead to novel biomarkers or therapeutic targets for conditions characterized by disrupted sleep and cognitive dysfunction.

Furthermore, its high concentration during critical neurodevelopmental periods suggests that dysregulation of its metabolism could be involved in developmental disorders. nih.govnih.gov Research into the factors that control its synthesis and degradation during brain development may provide insights into the etiology of such conditions. The specific, calcium-dependent hydrolysis by GCP3 could also be a target for pharmacological intervention to modulate the levels of this compound in specific tissues or disease contexts. nih.gov

Compound Index

Compound Name
This compound
N-acetyl-aspartylglutamate (NAAG)
Iron (Fe)
Copper (Cu)
Zinc (Zn)
Manganese (Mn)
Calcium (Ca)
L-glutamate
Citrate
Adenosine (B11128) triphosphate (ATP)
Glutamine
Glutathione
Table 3: List of Compounds Mentioned in the Article.

Q & A

Q. How can beta-citryl-L-glutamic acid be identified and quantified in biological samples?

this compound can be isolated and quantified using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). For GC analysis, derivatization with trimethylsilyl (TMS) groups is required to enhance volatility. Kovats retention indices (RI) ranging from 2562.4 to 2709.7 on semi-standard nonpolar columns help distinguish its TMS-derivatized isomers . LC-MS workflows, particularly in metabolomics studies, use targeted multiple reaction monitoring (MRM) to detect the compound in tissues such as brain, testes, and lens .

Q. What is the role of this compound in biological systems?

this compound is implicated in metabolic pathways linked to cellular differentiation and energy metabolism. For example, it serves as a precursor to citric acid in the tricarboxylic acid (TCA) cycle and correlates with spermatogenesis in rat testes, as shown via immunohistochemical staining and enzymatic assays . Its depletion in fecal metabolomes under tributyltin (TBT) exposure suggests involvement in gut-microbiota-mediated metabolic dysregulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorphic transformation kinetics of related glutamic acid derivatives?

Conflicting data on transformation rates (e.g., solvent-mediated α → β transitions) require population balance modeling combined with experimental validation. Key parameters include dissolution rates of metastable forms, nucleation rates of stable polymorphs, and temperature-dependent growth kinetics. Experimental validation involves tracking crystal size distributions (CSD) via laser diffraction and solute concentration profiles using in-situ spectroscopy .

Q. What methodologies are optimal for analyzing isomeric forms of this compound?

Isomeric separation is achieved using GC with TMS derivatization, leveraging differences in Kovats RI values (ΔRI = 147.3 across 1TMS–5TMS isomers). Semi-standard nonpolar columns (e.g., 5% phenyl/95% dimethyl polysiloxane) provide optimal resolution. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy or high-resolution MS/MS fragmentation patterns are recommended .

Q. How can metabolomic and microbiome data be integrated to study this compound fluctuations?

Multi-omics integration involves:

  • Metabolomics : Quantify this compound via LC-MS and map to pathways (e.g., TCA cycle) using tools like MetaboAnalyst.
  • Microbiome analysis : Perform 16S rRNA sequencing to identify bacterial taxa (e.g., Bilophila, Anaerovorax) correlated with metabolite levels via Spearman/Pearson coefficients.
  • Validation : Use receiver operating characteristic (ROC) curves to assess diagnostic accuracy of microbial biomarkers (AUC >0.85) .

Q. What experimental designs are suitable for probing this compound's role in cellular differentiation?

In vitro models (e.g., lens epithelial cells) can be treated with this compound to assess differentiation into fiber cells. Key endpoints include:

  • Morphological changes : Phase-contrast microscopy.
  • Molecular markers : Western blotting for crystallin proteins.
  • Metabolite tracking : Stable isotope-labeled LC-MS to trace incorporation into citric acid .

Q. How do molecular mechanisms like pseudoexon activation affect this compound levels in genetic disorders?

Splice-switching oligonucleotides (SSOs) can restore normal splicing in PCCA mutations. Post-treatment validation includes:

  • RNA-Seq : Confirm pseudoexon exclusion.
  • Metabolomics : Monitor this compound and related metabolites (e.g., propionylcarnitine) via MRM.
  • Functional assays : Measure enzymatic activity of glutamate carboxypeptidase 3 (GCP3), its hydrolytic enzyme .

Methodological Notes

  • Contradiction Analysis : When modeling polymorphic transformations, discrepancies between simulated and experimental CSDs are resolved by refining nucleation rate equations or incorporating secondary nucleation mechanisms .
  • Data Reproducibility : For animal studies, ensure consistent strain/age of rats (e.g., Sprague-Dawley) and control for diet-induced metabolic variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.